5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide

Description

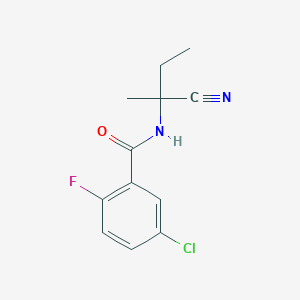

Chemical Structure: 5-Chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide features a benzamide backbone substituted with chlorine at position 5 and fluorine at position 2. The amide nitrogen is bonded to a branched alkyl chain containing a cyano group and a methyl group (1-cyano-1-methylpropyl). This structure confers unique physicochemical properties, including moderate polarity due to the cyano group and halogen-dependent lipophilicity .

Synthesis: The compound is synthesized via carbodiimide-mediated coupling reactions. In , EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride) and HOBt (N-hydroxybenzotriazole) in DMF with triethylamine as a catalyst are used to form benzamide derivatives under mild conditions .

Properties

IUPAC Name |

5-chloro-N-(2-cyanobutan-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFN2O/c1-3-12(2,7-15)16-11(17)9-6-8(13)4-5-10(9)14/h4-6H,3H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVQZCHWELXIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=C(C=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Amidation: The formation of the amide bond by reacting the amine with a suitable carboxylic acid derivative.

Cyano Group Introduction: The addition of a cyano group to the alkyl chain.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of enzyme-substrate interactions and disruption of cellular processes.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Chloro-N-(1-Cyano-1-Methylpropyl)-2-Fluorobenzamide and Analogues

Structural and Functional Differences

Halogenation: The combination of Cl and F in the benzamide ring (target compound) vs. Cl and CF3 in ’s compound affects electron-withdrawing properties and metabolic stability.

Synthetic Complexity :

- The target compound requires fewer synthetic steps than pyrimidifen or diflumetorim, which involve pyrimidine ring construction .

- ’s compound employs a LiBr-catalyzed aldol reaction, highlighting divergent strategies for fluorinated agrochemicals .

Biological Activity: Pesticidal Activity: Diflumetorim and pyrimidifen are optimized for acaricidal/miticidal activity due to their pyrimidinamine cores, whereas the target compound’s benzamide scaffold may target different enzymes . Solubility: The cyano group in the target compound reduces water solubility compared to the methoxy group in 5-chloro-N-(3-fluorophenyl)-2-methoxybenzamide, impacting bioavailability .

Case Studies from Literature

Biological Activity

5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide is a synthetic organic compound that has attracted attention due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of 229.68 g/mol. The compound features a benzene ring substituted at the 5-position with chlorine and at the 2-position with fluorine, along with an amide functional group attached to a cyano group and a branched alkyl chain (1-cyano-1-methylpropyl) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. It may function as an enzyme inhibitor , binding to active sites and blocking substrate interactions, which can disrupt various cellular processes. This mechanism positions it as a potential candidate for therapeutic applications in diseases where enzyme activity modulation is beneficial.

Enzyme Inhibition

Research indicates that this compound has been explored as a biochemical probe for studying enzyme interactions. Its structural features allow it to selectively inhibit certain enzymes, which could have implications in drug development targeting specific biological pathways.

Therapeutic Potential

This compound has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment. Its ability to inhibit enzyme activity may contribute to reducing tumor growth by targeting metabolic pathways essential for cancer cell survival .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3-cyano-N-(1S)-1-(4-fluorophenyl)-2-methylpropylbenzamide | Structure | Contains a cyano group and fluorine; potential pharmacological interest. |

| N-(4-fluorophenyl)-N'-(1-cyano-1-methylpropyl)urea | Structure | Similar amide structure but differs in substituent positions; may exhibit different biological activities. |

| 4-chloro-N-(isopropyl)benzamide | Structure | Lacks the cyano group but shares the benzamide core; used in similar applications as potential pharmaceuticals. |

The distinct combination of halogen substitutions and the presence of both cyano and amide functionalities in this compound may confer unique biological activities compared to these other benzamide derivatives .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzyme pathways involved in cancer metabolism, leading to reduced proliferation rates in vitro .

- Therapeutic Efficacy : In animal models, administration of this compound showed promising results in reducing tumor size when used alongside conventional chemotherapy agents .

Q & A

Q. What are the established synthetic routes for 5-chloro-N-(1-cyano-1-methylpropyl)-2-fluorobenzamide, and how can purity be ensured during purification?

- Methodological Answer : A common synthesis involves coupling 5-chloro-2-fluorobenzoic acid derivatives with the amine precursor (e.g., 1-cyano-1-methylpropylamine) via carbodiimide-mediated amidation. Purification typically employs recrystallization from DMSO/water mixtures (2:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane gradients . Purity validation requires HPLC (≥95% purity) and ¹H/¹³C NMR to confirm structural integrity .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal diffraction data collected at 100 K (Mo-Kα radiation) can resolve bond angles, torsion angles, and stereochemistry . Complementary techniques include FT-IR (to verify amide C=O and nitrile C≡N stretches) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What preliminary biological assays are recommended to screen for activity?

- Methodological Answer : Initial screens should focus on target-specific assays. For antimicrobial activity, use broth microdilution (MIC determination against Candida albicans or Mycobacterium tuberculosis). For enzyme inhibition, employ fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations. Dose-response curves (0.1–100 µM) and positive controls (e.g., fluconazole for antifungal studies) are critical .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical integrity?

- Methodological Answer : Optimize solvent systems (e.g., switch from DCM to THF for better solubility) and catalyst loading (e.g., 1.2 equiv of HOBt/DCC). Use inert atmospheres (N₂/Ar) to prevent nitrile hydrolysis. Monitor reaction progress via TLC and LC-MS to terminate at peak conversion. For scale-up, consider flow chemistry to enhance reproducibility .

Q. How should contradictory data in biological activity (e.g., high in vitro potency but low in vivo efficacy) be analyzed?

- Methodological Answer : Investigate pharmacokinetic parameters (e.g., plasma stability, metabolic clearance via liver microsomes) and bioavailability. Perform metabolite profiling (LC-MS/MS) to identify degradation products. Structural analogs with improved logP (e.g., replacing fluorine with trifluoromethyl groups) may enhance membrane permeability .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogens at position 2 or 5, varied alkyl groups on the cyano-bearing moiety). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CYP450 enzymes. Correlate computational data with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate degradation?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation via HPLC-UV (monitor parent peak area reduction) and LC-HRMS to identify degradation products (e.g., hydrolysis of the nitrile group to amide). Store the compound in amber vials under argon at –20°C to maximize shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.